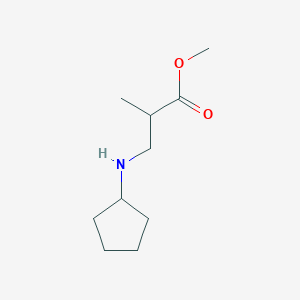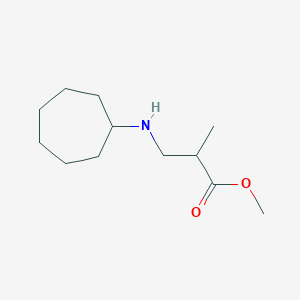
Methyl 3-(cycloheptylamino)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(cycloheptylamino)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cycloheptylamino group attached to a methylpropanoate backbone
Applications De Recherche Scientifique
Methyl 3-(cycloheptylamino)-2-methylpropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a building block for drug development.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cycloheptylamino)-2-methylpropanoate typically involves the esterification of 3-(cycloheptylamino)-2-methylpropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
3-(cycloheptylamino)-2-methylpropanoic acid+methanolH2SO4Methyl 3-(cycloheptylamino)-2-methylpropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(cycloheptylamino)-2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-(cycloheptylamino)-2-methylpropanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products
Hydrolysis: 3-(cycloheptylamino)-2-methylpropanoic acid and methanol.
Reduction: 3-(cycloheptylamino)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the reagents used.
Mécanisme D'action
The mechanism of action of Methyl 3-(cycloheptylamino)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would depend on the specific derivative or formulation being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(cyclohexylamino)-2-methylpropanoate
- Methyl 3-(cyclopentylamino)-2-methylpropanoate
- Methyl 3-(cyclooctylamino)-2-methylpropanoate
Uniqueness
Methyl 3-(cycloheptylamino)-2-methylpropanoate is unique due to the presence of the cycloheptylamino group, which imparts specific steric and electronic properties. This can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different ring sizes.
Propriétés
IUPAC Name |
methyl 3-(cycloheptylamino)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-10(12(14)15-2)9-13-11-7-5-3-4-6-8-11/h10-11,13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGWZQMKEBIJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCCCCC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

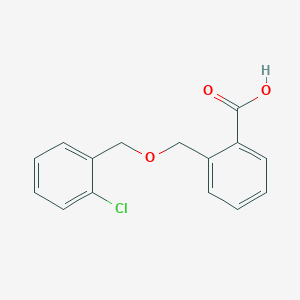
![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B6352449.png)
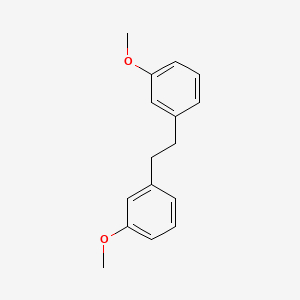
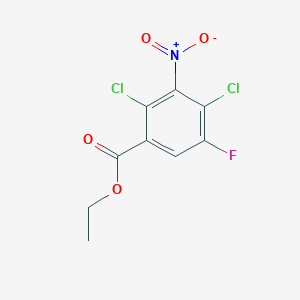
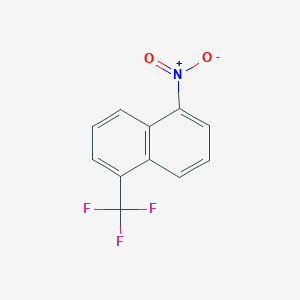

![Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate](/img/structure/B6352488.png)
![Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352500.png)
![Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6352507.png)
![Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352515.png)
![Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352523.png)
![Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352527.png)
